1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by a complex structure that includes a cyclopropyl group, a benzimidazole ring, and a morpholine moiety. This compound has been investigated for its potential therapeutic effects, particularly in the treatment of cancer .
Preparation Methods
The synthesis of 1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea involves multiple steps. The synthetic route typically starts with the preparation of the benzimidazole core, followed by the introduction of the morpholine group and the cyclopropyl moiety. The final step involves the formation of the urea linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: The compound has been used in studies to understand its interaction with biological macromolecules.
Medicine: It has shown promise as an anti-cancer agent, particularly in the treatment of acute myeloid leukemia
Mechanism of Action
The mechanism of action of 1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea involves the inhibition of specific kinases, such as Aurora A and B kinases. These kinases play a crucial role in cell division and are often overexpressed in cancer cells. By inhibiting these kinases, the compound can arrest tumor growth and induce apoptosis in cancer cells .
Comparison with Similar Compounds
1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea is unique due to its specific combination of functional groups and its potent kinase inhibition properties. Similar compounds include:
AT9283: Another kinase inhibitor with a similar structure but different functional groups.
Purvalanol B: A kinase inhibitor with a different core structure but similar biological activity.
Rifabutin: An antibiotic with a different mechanism of action but similar structural complexity
Properties
Molecular Formula |
C19H27N7O2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea |
InChI |
InChI=1S/C19H27N7O2/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26/h1,4,9,13,16-17,20,25H,2-3,5-8,10-11H2,(H,22,23)(H2,21,24,27) |
InChI Key |
IEOFHBVUQLXMIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)NC2CNNC2C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.